3-Amino-3-(quinolin-3-yl)-propionic acid
Overview
Description
3-Amino-3-(quinolin-3-yl)-propionic acid: is an organic compound that features a quinoline ring attached to a propionic acid backbone with an amino group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(quinolin-3-yl)-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and a suitable propionic acid derivative.
Formation of Intermediate: The quinoline undergoes a reaction with a halogenated propionic acid derivative in the presence of a base to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the third carbon position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(quinolin-3-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and various substituted aminoquinoline derivatives.
Scientific Research Applications
3-Amino-3-(quinolin-3-yl)-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(quinolin-3-yl)-propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(quinolin-2-yl)-propionic acid
- 3-Amino-3-(quinolin-4-yl)-propionic acid
- 3-Amino-3-(quinolin-6-yl)-propionic acid
Uniqueness
3-Amino-3-(quinolin-3-yl)-propionic acid is unique due to the position of the amino group and the quinoline ring, which confer specific chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets and pathways, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-amino-3-quinolin-3-ylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-10(6-12(15)16)9-5-8-3-1-2-4-11(8)14-7-9/h1-5,7,10H,6,13H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIULDZWOGAVRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(CC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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